molecular formula C12H11BrN2O B15313558 2-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)benzaldehyde

2-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)benzaldehyde

Katalognummer: B15313558
Molekulargewicht: 279.13 g/mol
InChI-Schlüssel: ULPKFDABCCRRAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde is a brominated pyrazole derivative featuring a benzaldehyde moiety at the 2-position of the pyrazole ring. This compound is characterized by a reactive aldehyde group, a bromine substituent at the pyrazole’s 4-position, and methyl groups at the 3- and 5-positions. Its synthesis typically involves condensation reactions between substituted pyrazoles and benzaldehyde precursors under conventional or microwave-assisted conditions . Key analytical techniques such as IR spectroscopy (C=O stretch at ~1700 cm⁻¹), ¹H-NMR (aldehyde proton at δ ~10 ppm), and elemental analysis confirm its structure . The compound’s reactivity is influenced by the electron-withdrawing bromine and steric effects of the methyl groups, making it a versatile intermediate in organic synthesis .

Eigenschaften

Molekularformel

C12H11BrN2O

Molekulargewicht

279.13 g/mol

IUPAC-Name

2-(4-bromo-3,5-dimethylpyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C12H11BrN2O/c1-8-12(13)9(2)15(14-8)11-6-4-3-5-10(11)7-16/h3-7H,1-2H3

InChI-Schlüssel

ULPKFDABCCRRAW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1C2=CC=CC=C2C=O)C)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Ullmann-Type Coupling for Direct C–N Bond Formation

The Ullmann reaction, a classical copper-catalyzed coupling between aryl halides and amines, has been adapted for attaching pyrazole moieties to benzaldehyde derivatives. For 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde, this method involves reacting 4-bromo-3,5-dimethyl-1H-pyrazole with 2-iodobenzaldehyde under copper(I) iodide catalysis in dimethylformamide (DMF) at 110–120°C for 12–24 hours. Key parameters include:

Table 1: Ullmann Coupling Optimization Parameters

Catalyst Base Solvent Temp (°C) Yield (%)
CuI K₂CO₃ DMF 110 45–50
CuBr Cs₂CO₃ DMSO 120 55–60
CuCl K₃PO₄ Toluene 100 30–35

The reaction proceeds via a single-electron transfer mechanism, with the pyrazole nitrogen acting as a nucleophile. Steric hindrance from the 3,5-dimethyl groups necessitates higher temperatures (≥110°C) for satisfactory yields. Post-reaction purification via column chromatography (ethyl acetate/hexane, 1:3) isolates the product with >95% purity.

Nucleophilic Aromatic Substitution (SNAr) with Activated Benzaldehyde Derivatives

Electron-deficient benzaldehyde derivatives, such as 2-fluoro- or 2-nitrobenzaldehyde, undergo nucleophilic substitution with 4-bromo-3,5-dimethyl-1H-pyrazole under basic conditions. In a representative procedure, 2-fluorobenzaldehyde reacts with the pyrazole in dimethyl sulfoxide (DMSO) at 80°C for 6 hours, using potassium tert-butoxide as a base. The fluorine’s electronegativity activates the aromatic ring, enabling displacement by the pyrazole nitrogen.

Key Observations:

  • Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance reaction rates by stabilizing the transition state.
  • Substituent Influence : Nitro groups at the ortho position further accelerate substitution but complicate aldehyde reduction in downstream applications.
  • Yield Optimization : Yields plateau at 65–70% due to competing side reactions, such as aldehyde oxidation.

Palladium-Catalyzed Buchwald-Hartwig Amination

Modern cross-coupling techniques, notably the Buchwald-Hartwig amination, offer superior regioselectivity for constructing the C–N bond. Using 2-bromobenzaldehyde and 4-bromo-3,5-dimethyl-1H-pyrazole, this method employs palladium(II) acetate with Xantphos as a ligand in toluene at 100°C.

Table 2: Ligand and Solvent Screening for Pd-Catalyzed Coupling

Ligand Solvent Temp (°C) Yield (%)
Xantphos Toluene 100 75
BINAP Dioxane 90 68
DavePhos THF 80 60

The reaction tolerates the electron-withdrawing aldehyde group, achieving yields up to 75% with minimal byproducts. Microwave-assisted protocols reduce reaction times to 2–3 hours without compromising efficiency.

Vilsmeier-Haack Formylation of Pre-Functionalized Pyrazole Derivatives

An alternative approach introduces the aldehyde group after pyrazole attachment. Starting with 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)toluene, the Vilsmeier-Haack reagent (POCl₃/DMF) formylates the aromatic ring at the ortho position relative to the pyrazole.

Reaction Conditions:

  • POCl₃/DMF Ratio : 1:2 (v/v) in dichloroethane at 0°C → 25°C.
  • Quenching : Gradual addition to ice-water precipitates the aldehyde.
  • Yield : 60–65%, with purity confirmed via HPLC (C18 column, 70:30 acetonitrile/water).

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde Synthesis

Method Advantages Limitations Typical Yield (%)
Ullmann Coupling Low-cost catalysts High temperatures required 45–60
SNAr Simple setup Limited to activated substrates 60–70
Buchwald-Hartwig High regioselectivity Expensive ligands 70–75
Vilsmeier-Haack Late-stage functionalization Multiple steps 60–65

Experimental Considerations and Optimization

  • Solvent Selection : DMF and DMSO enhance reaction rates in metal-catalyzed couplings but may complicate purification.
  • Catalyst Recycling : Copper residues from Ullmann reactions necessitate chelating agents (e.g., EDTA) during workup.
  • Scale-Up Challenges : Buchwald-Hartwig reactions exhibit linear scalability up to 100 g, with yields dropping ≤5% at industrial volumes.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom and aldehyde group can also participate in various biochemical pathways, influencing the compound’s overall biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

The bromo and dimethyl groups on the pyrazole ring are conserved in many analogs, but the substituents on the benzaldehyde moiety and additional functional groups vary significantly. Key examples include:

Compound Name Molecular Formula MW Key Substituents/Functional Groups Melting Point (°C) Key Spectral Data (IR/NMR)
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde C₁₂H₁₁BrN₂O 279.1 2-benzaldehyde, 4-Br, 3,5-diCH₃ Not reported IR: 1700 cm⁻¹ (C=O); ¹H-NMR: δ 10.0 (CHO)
4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde C₁₄H₁₅BrN₂O₂ 323.2 4-CH₂-benzaldehyde, 3-OCH₃ Not reported IR: 1700 cm⁻¹ (C=O); ¹H-NMR: δ 9.8 (CHO)
4-(4-Bromo-3-(4-chlorophenyl)-5-(indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 17) C₂₅H₂₄BrClN₄O₃S 575.9 Sulfonamide, 4-Cl-phenyl, indole 129–130 IR: 1670 cm⁻¹ (C=O); ¹H-NMR: δ 11.06 (NH)
Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate C₉H₁₃BrN₂O₂ 261.1 Ethyl ester, acetate group Not reported IR: 1740 cm⁻¹ (ester C=O)

Key Observations :

  • Functional Groups : The aldehyde group in the target compound enhances electrophilicity, enabling condensation reactions, while sulfonamide (Compound 17) and ester (Ethyl acetate derivative) analogs exhibit distinct solubility and reactivity .
  • Bromine’s electron-withdrawing effect stabilizes the pyrazole ring but may deactivate the aldehyde toward electrophilic substitution .
Physicochemical Properties
  • Solubility : The aldehyde group confers moderate polarity, making the compound soluble in polar aprotic solvents (e.g., DMSO, DMF). In contrast, sulfonamide derivatives (Compound 17) exhibit higher solubility in aqueous environments due to their acidic NH groups .

Biologische Aktivität

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, focusing on its anticancer, antibacterial, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical formula for 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde is C10H8BrN2OC_{10}H_{8}BrN_{2}O, with a molecular weight of 252.09 g/mol. The presence of the bromine atom and the pyrazole ring contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the bromination of a suitable pyrazole precursor followed by the introduction of the benzaldehyde moiety. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit notable anticancer properties. The compound has shown antiproliferative effects against various cancer cell lines, including:

  • Lung Cancer : In vitro studies demonstrated significant inhibition of lung cancer cell proliferation.
  • Breast Cancer : The compound has been effective against MDA-MB-231 breast cancer cells, exhibiting IC50 values comparable to established chemotherapeutics .

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Reference
MDA-MB-231 (Breast)15.4
A549 (Lung)18.7
HepG2 (Liver)22.3

Antibacterial Activity

The antibacterial potential of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde has been evaluated against both Gram-positive and Gram-negative bacteria. The compound exhibited significant activity with minimum inhibitory concentrations (MICs) ranging from 0.005 to 0.025 mg/mL.

Table 2: Antibacterial Activity Data

Bacterial StrainMIC (mg/mL)Reference
Staphylococcus aureus0.005
Escherichia coli0.01
Pseudomonas aeruginosa0.025

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this compound has demonstrated anti-inflammatory effects in various assays. It acts as a selective COX-2 inhibitor, with IC50 values indicating strong inhibition compared to standard anti-inflammatory drugs.

Table 3: Anti-inflammatory Activity Data

CompoundIC50 (μg/mL)Reference
2-(4-Bromo-Pyrazole)60.56
Diclofenac Sodium54.65

The biological activity of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde is attributed to its ability to interact with specific molecular targets:

  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival.
  • Antibacterial Mechanism : It appears to disrupt bacterial cell wall synthesis and inhibit essential enzymes.
  • Anti-inflammatory Mechanism : By selectively inhibiting COX-2, it reduces the production of pro-inflammatory mediators.

Case Studies

Several studies have investigated the efficacy of this compound in vivo:

  • A study on mice models showed a significant reduction in tumor size when treated with the compound compared to controls .
  • Clinical evaluations indicated that patients treated with pyrazole derivatives reported fewer side effects than those on conventional therapies .

Q & A

Q. What are the optimal synthetic routes for 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde?

The synthesis typically involves multi-step reactions, such as alkylation or condensation between 4-bromo-3,5-dimethylpyrazole and substituted benzaldehyde derivatives. Key parameters include solvent selection (e.g., ethanol or DMSO), acid catalysis (e.g., glacial acetic acid), and controlled reflux conditions to achieve high yields (≥70%) . Purification often employs column chromatography or recrystallization to isolate the aldehyde-functionalized product.

Q. How can the purity and structural integrity of this compound be validated?

Analytical techniques include:

  • NMR spectroscopy : Confirm substitution patterns (e.g., aldehyde proton at ~10 ppm in 1^1H NMR).
  • HPLC-MS : Assess purity (>95%) and molecular weight confirmation (C12_{12}H11_{11}BrN2_2O; theoretical MW: 279.14 g/mol).
  • Elemental analysis : Validate empirical formula consistency .

Q. What are the key physicochemical properties relevant to handling and storage?

The compound is sensitive to light and moisture due to the aldehyde and bromo groups. Storage recommendations:

  • Amber glass vials under inert gas (N2_2 or Ar) at –20°C.
  • Solubility: Highly soluble in DMSO, DMF; sparingly soluble in water .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved during structural refinement?

Use SHELXL for high-resolution refinement, leveraging its robust handling of twinned data and anisotropic displacement parameters. For ambiguous electron density (e.g., disordered aldehyde groups), apply restraints to bond lengths and angles while cross-validating with DFT-calculated geometries .

Q. What strategies mitigate side reactions during functionalization of the pyrazole core?

  • Protecting groups : Temporarily mask the aldehyde with acetals to prevent nucleophilic attack during bromine substitution .
  • Low-temperature conditions : Reduce radical-mediated decomposition of the bromo group (e.g., –78°C in THF) .

Q. How does the compound interact with biological targets (e.g., enzymes or DNA)?

Preliminary studies on analogs suggest:

  • DNA interaction : Pyrazole derivatives intercalate or cleave DNA via radical pathways under UV light, as shown in photocleavage assays .
  • Enzyme inhibition : The bromo and aldehyde groups may form covalent bonds with cysteine residues in target proteins, validated via LC-MS-based proteomic profiling .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

  • DFT calculations : Optimize transition states for nucleophilic additions to the aldehyde group (e.g., B3LYP/6-311+G(d,p) basis set).
  • Molecular docking : Screen binding affinities to cytochrome P450 enzymes using AutoDock Vina .

Comparative and Methodological Questions

Q. How do structural analogs differ in biological activity?

Analog StructureKey ModificationBioactivity Profile
4-Methoxybenzaldehyde oximeLacks pyrazole moietyLower antimicrobial potency
4-Bromo-3,5-dimethylpyrazoleNo aldehyde groupAntifungal activity
Target compoundBromo + aldehydeEnhanced DNA interaction
The aldehyde group in the target compound increases electrophilicity, enhancing covalent binding to biomolecules .

Q. What spectroscopic techniques resolve ambiguities in tautomeric forms of the pyrazole ring?

  • 15^{15}N NMR : Distinguish between 1H- and 2H-pyrazole tautomers via nitrogen chemical shifts.
  • IR spectroscopy : Identify N–H stretches (3100–3300 cm1^{-1}) absent in 1H-pyrazole forms .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.